molecular formula C20H20N2O3 B2651496 4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide CAS No. 251088-09-2

4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide

Cat. No.: B2651496
CAS No.: 251088-09-2
M. Wt: 336.391
InChI Key: MNEBYDDTVLWRGP-UHFFFAOYSA-N
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Description

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chroman ring fused with a piperidine ring, with a phenyl group and a carboxamide group attached. The presence of oxygen and nitrogen atoms in the structure contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.

    Spirocyclization: The chroman derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spiro linkage.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the spiro intermediate.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the synthesis of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide may involve optimized reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.

Comparison with Similar Compounds

4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide can be compared with other spiro compounds, such as:

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Similar structure but lacks the phenyl and carboxamide groups, leading to different reactivity and biological activity.

    Spiro[indoline-3,4’-piperidine]-2-one: Contains an indoline ring instead of a chroman ring, resulting in distinct chemical properties and applications.

The uniqueness of 4-oxo-N-phenylspiro[chroman-2,4’-piperidine]-1’-carboxamide lies in its specific combination of functional groups and spiro linkage, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-oxo-N-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-17-14-20(25-18-9-5-4-8-16(17)18)10-12-22(13-11-20)19(24)21-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEBYDDTVLWRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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